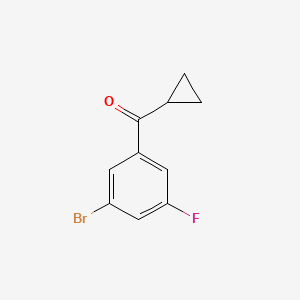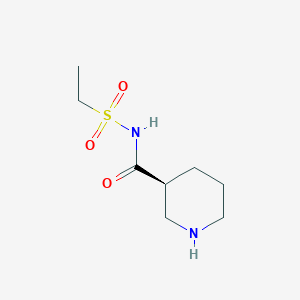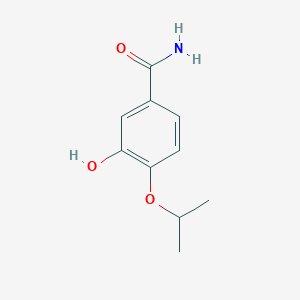
3-Hydroxy-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-isopropoxy-benzamide is an organic compound with a benzamide core structure This compound is characterized by the presence of a hydroxy group at the third position and an isopropoxy group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-isopropoxy-benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-hydroxybenzoic acid.
Esterification: The hydroxy group at the third position is protected by converting it into an ester, often using isopropyl alcohol and an acid catalyst.
Amidation: The ester is then converted into the corresponding amide by reacting it with ammonia or an amine under appropriate conditions.
Deprotection: Finally, the ester group is deprotected to yield 3-Hydroxy-4-isopropoxy-benzamide.
Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-4-isopropoxy-benzamide may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-4-isopropoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-oxo-4-isopropoxy-benzamide.
Reduction: Formation of 3-hydroxy-4-isopropoxy-benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-4-isopropoxy-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-isopropoxy-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-methoxy-benzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Hydroxy-3-isopropoxy-benzamide: Isomer with the hydroxy and isopropoxy groups swapped.
3-Hydroxy-4-ethoxy-benzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness: 3-Hydroxy-4-isopropoxy-benzamide is unique due to the specific positioning of the hydroxy and isopropoxy groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
3-hydroxy-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(10(11)13)5-8(9)12/h3-6,12H,1-2H3,(H2,11,13) |
Clé InChI |
XEHBDRVFBPYQPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


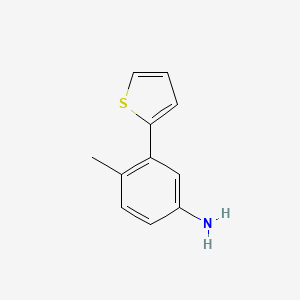
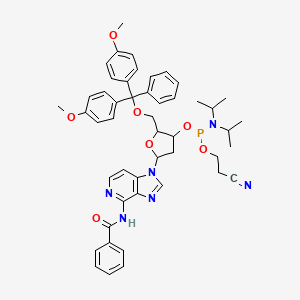

![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)
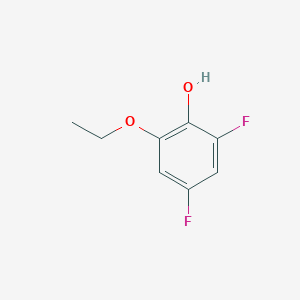


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)

![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)

